molecular formula C14H18O5 B2496771 Ethyl 2-(2-ethoxy-4-formylphenoxy)propanoate CAS No. 51264-75-6

Ethyl 2-(2-ethoxy-4-formylphenoxy)propanoate

Cat. No.: B2496771
CAS No.: 51264-75-6
M. Wt: 266.293
InChI Key: XTJYTIZGFRHVHP-UHFFFAOYSA-N
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Description

Ethyl 2-(2-ethoxy-4-formylphenoxy)propanoate is a chemical compound with the molecular formula C14H18O5 and a molecular weight of 266.29 g/mol. It is known for its utility in various research applications, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

The synthesis of Ethyl 2-(2-ethoxy-4-formylphenoxy)propanoate typically involves the reaction of 2-ethoxy-4-formylphenol with ethyl 2-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone . The mixture is refluxed for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

Ethyl 2-(2-ethoxy-4-formylphenoxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include potassium permanganate, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-(2-ethoxy-4-formylphenoxy)propanoate is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-ethoxy-4-formylphenoxy)propanoate involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Ethyl 2-(2-ethoxy-4-formylphenoxy)propanoate can be compared to other similar compounds such as:

    Ethyl 2-(4-formylphenoxy)propanoate: Lacks the ethoxy group, which may affect its reactivity and applications.

    Mthis compound: Has a methyl ester group instead of an ethyl ester, which can influence its physical and chemical properties.

The unique combination of the ethoxy and formyl groups in this compound contributes to its distinct reactivity and utility in various applications .

Properties

IUPAC Name

ethyl 2-(2-ethoxy-4-formylphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-4-17-13-8-11(9-15)6-7-12(13)19-10(3)14(16)18-5-2/h6-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJYTIZGFRHVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC(C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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